L-2-Aminoadipic acid (L-2-AA) is a six-carbon, non-proteinogenic amino acid. It serves as a metabolite of L-Lysine and plays a role in various metabolic pathways, including the biosynthesis of lysine and penicillin. In scientific research, L-2-AA finds significant application as a gliotoxic compound, particularly targeting retinal glial cells, including Müller cells and astrocytes. [, , , , , , ] This property makes it valuable for studying the role of glial cells in various physiological and pathological processes within the retina. [, , , , , , , ] Furthermore, L-2-AA is utilized in the synthesis of other bioactive compounds, including pharmaceuticals and peptides. [, , , , ]
L-2-Aminoadipic acid is a naturally occurring amino acid that plays a significant role in various biochemical processes. It is particularly noted for its involvement in the biosynthesis of lysine and as a precursor for several important compounds, including certain antibiotics. The compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but has critical metabolic functions.
L-2-Aminoadipic acid can be derived from several sources, including microbial fermentation and plant extracts. It is primarily synthesized from lysine through enzymatic pathways, which involve the conversion of lysine to L-2-aminoadipic acid via a series of enzymatic reactions that include deamination and transamination processes. Additionally, it can be found in small amounts in various biological tissues and is produced during the metabolism of certain amino acids, such as threonine and glutamate .
L-2-Aminoadipic acid falls under the category of amino acids, specifically within the group of non-proteinogenic amino acids. It is structurally similar to other amino acids but differs in its metabolic pathways and biological roles. Its classification can also extend to being a marker for oxidative stress and protein carbonylation in biological systems .
The synthesis of L-2-Aminoadipic acid can be achieved through various methods:
In microbial fermentation, optimal conditions such as temperature, pH, and nutrient availability are crucial for maximizing yield. Chemical synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product.
L-2-Aminoadipic acid has the following structural formula:
This structure features two carboxylic acid groups (-COOH) and an amine group (-NH_2), making it a dicarboxylic amino acid.
The molecular weight of L-2-Aminoadipic acid is approximately 146.15 g/mol. Its chemical formula is C6H11N1O4, indicating the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms.
L-2-Aminoadipic acid participates in various biochemical reactions:
The reaction conditions for these transformations often require specific enzymes or catalysts to facilitate the conversion processes effectively.
L-2-Aminoadipic acid functions primarily as an intermediate in the biosynthesis of lysine and other related compounds. Its mechanism involves:
Research indicates that variations in L-2-Aminoadipic acid levels correlate with certain pathological conditions, making it a potential biomarker for diseases such as diabetes and sepsis .
Relevant analyses show that L-2-Aminoadipic acid exhibits properties typical of dicarboxylic acids, influencing its reactivity in biochemical pathways .
L-2-Aminoadipic acid has several scientific uses:
L-2-Aminoadipic acid (L-α-aminoadipate; 2-AAA) is a non-proteinogenic dicarboxylic amino acid primarily derived from lysine catabolism. As an essential amino acid, lysine cannot be synthesized de novo in mammals and must be obtained from dietary sources such as cereals. Its degradation represents the exclusive biosynthetic route to 2-AAA in mammalian systems [1] [7]. The metabolic fate of lysine diverges into two major pathways: the saccharopine pathway (dominant in extracerebral tissues and fetal brain) and the pipecolic acid pathway (predominant in adult mammalian brain). Both pathways converge at the intermediate Δ1-piperideine-6-carboxylate (P6C), which equilibrates with α-aminoadipate δ-semialdehyde (AAS). Oxidation of AAS by aminoadipate semialdehyde dehydrogenase yields L-2-aminoadipic acid [1] [7].
The saccharopine pathway initiates in mitochondria with the condensation of lysine and α-ketoglutarate (α-KG) catalyzed by lysine-α-ketoglutarate reductase (LKR), forming saccharopine. Subsequent oxidation by saccharopine dehydrogenase (SDH) generates AAS and glutamate. This pathway predominates in hepatic tissues and developing brains [1].
In contrast, the pipecolate pathway operates primarily in peroxisomes and cytosol of adult neurons. Lysine undergoes initial transamination (likely via mitochondrial or cytosolic transaminases) to form Δ1-piperideine-2-carboxylate (P2C), reduced by ketimine reductase (KR) to L-pipecolate. Further oxidation yields P6C/AAS, linking to 2-AAA synthesis. A key distinction is the generation of cyclic ketimine intermediates (P2C) unique to this route [1] [7].
Table 1: Comparative Features of Lysine Degradation Pathways
Feature | Saccharopine Pathway | Pipecolic Acid Pathway | |
---|---|---|---|
Primary Tissue | Liver, fetal brain | Adult brain, neurons | |
Subcellular Location | Mitochondria | Peroxisomes, cytosol | |
Initial Enzyme | Lysine-α-ketoglutarate reductase (LKR) | Unspecified transaminase | |
Key Intermediate | Saccharopine | Δ1-Piperideine-2-carboxylate (P2C) | |
Developmental Shift | High in fetal brain, declines with maturation | Increases during brain maturation | [1] |
Subcellular compartmentalization critically regulates 2-AAA flux. Mitochondria house the saccharopine pathway enzymes (LKR/SDH), facilitating efficient channelling of lysine-derived carbon skeletons into the TCA cycle via 2-AAA. Conversely, the pipecolate pathway leverages peroxisomal and cytosolic enzymes, with P2C reduction occurring in the cytosol via ketimine reductase (identified as μ-crystallin, CRYM). This enzyme is inhibited by thyroid hormone T3, implicating hormonal regulation of brain 2-AAA levels [1].
Catabolism of 2-AAA occurs predominantly in mitochondria through the dehydrogenase E1 and transketolase domain-containing 1 (DHTKD1) complex. This enzyme converts 2-oxoadipate (the transamination product of 2-AAA) into glutaryl-CoA, which enters the TCA cycle as succinyl-CoA. DHTKD1 mutations cause 2-aminoadipic aciduria, characterized by 2-AAA accumulation and mitochondrial dysfunction [7].
The enzyme α-aminoadipate aminotransferase (AADAT), also termed kynurenine aminotransferase II (KAT II), catalyzes the bidirectional transamination of 2-AAA using α-ketoglutarate as the amino-group acceptor:$$\text{L-2-aminoadipate} + \alpha\text{-ketoglutarate} \rightleftharpoons \text{2-oxoadipate} + \text{L-glutamate}$$
AADAT exhibits broad substrate specificity, efficiently processing both lysine-derived 2-AAA and tryptophan-derived kynurenine. When acting on kynurenine, it produces kynurenic acid (KYNA), a neuroactive metabolite antagonizing NMDA and α7-nicotinic acetylcholine receptors [8] [4]. This dual functionality positions AADAT at the intersection of lysine and tryptophan metabolism:
Table 2: Kinetic Parameters of Human AADAT for Key Substrates
Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹s⁻¹) | |
---|---|---|---|---|
L-2-Aminoadipate | 1.2 ± 0.3 | 8.7 ± 0.5 | 7.25 | |
L-Kynurenine | 0.8 ± 0.2 | 6.9 ± 0.4 | 8.63 | |
α-Ketoglutarate | 0.3 ± 0.1 | 9.1 ± 0.6 | 30.33 | [8] |
Structural analyses reveal AADAT contains a pyridoxal 5'-phosphate (PLP) cofactor and an N-terminal domain (residues 15-33) that undergoes conformational changes to accommodate diverse substrates. Its dual metabolic role links nitrogen balance (via glutamate production) with neuromodulation (via KYNA). Dysregulation of AADAT activity may thus simultaneously perturb amino acid homeostasis and excitatory neurotransmission, implicating it in neurodegenerative and metabolic disorders [8] [5] [4].
Table 3: Chemical Identifiers of L-2-Aminoadipic Acid
Property | Value | |
---|---|---|
IUPAC Name | (2S)-2-Aminohexanedioic acid | |
Chemical Formula | C₆H₁₁NO₄ | |
Molecular Weight | 161.16 g/mol | |
CAS Registry Number | 542-32-5 | |
KEGG Compound ID | C00956 | |
ChEBI ID | 37023 | |
Canonical SMILES | C(CC(=O)O)CC(C(=O)O)N | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7